molecular formula C10H12ClN3O B1384443 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride CAS No. 1185298-40-1

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride

Cat. No.: B1384443
CAS No.: 1185298-40-1
M. Wt: 225.67 g/mol
InChI Key: UZTZNKSVIBDUJS-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)quinazolin-4(3H)-one hydrochloride is a high-purity chemical reagent featuring a quinazolinone scaffold, a privileged structure in medicinal chemistry known for diverse biological activities . This compound serves as a valuable synthetic intermediate and a key pharmacophore in the development of novel therapeutic agents. The quinazolinone core is extensively researched for its anticancer properties . Hybrid molecules incorporating this structure have demonstrated potent cytotoxic effects against various human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas, acting in a dose-dependent manner . Furthermore, structurally related 2-aminoquinazolin-4(3H)-one derivatives exhibit potent antiviral activity , showing significant inhibition against viruses such as SARS-CoV-2 and MERS-CoV with low cytotoxicity, making them promising leads for antiviral drug development . Research also highlights the role of quinazolinone derivatives as non-β-lactam, orally bioavailable inhibitors of penicillin-binding proteins (PBPs), displaying potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . This product is supplied with a Certificate of Analysis. It is intended For Research Use Only . Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-aminoethyl)-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9;/h1-4H,5-6,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTZNKSVIBDUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core. The final product is obtained by treating the quinazolinone with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, dihydroquinazolinones, and various substituted quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Applications

Quinazolin-4(3H)-one derivatives, including 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride, have shown promising antibacterial properties. A notable study utilized in silico screening of a large compound library to identify variants with significant activity against Staphylococcus aureus, leading to the discovery of compounds with minimal inhibitory concentrations (MICs) as low as 2 μg/mL .

Case Study: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis evaluated 77 quinazolinone variants for their antibacterial efficacy. Eleven compounds were highlighted for further pharmacokinetic studies and in vivo efficacy testing, demonstrating potent activity in a mouse model of peritonitis .

CompoundR1 (Substituent)R2 (Substituent)MIC (μg/mL)AUC (μg·min/mL)CL (mL/min/kg)
1BenzylBenzyl246610.7
24-CN3-OH425636.9
..................

Anticancer Activity

The quinazolinone scaffold has been extensively studied for its anticancer properties. Research indicates that various derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, studies have reported the synthesis of quinazolinone derivatives that demonstrate significant cytotoxicity in vitro against human cancer cells, including breast and prostate cancer lines .

Case Study: Synthesis and Evaluation

In one study, a series of 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activity. The results indicated varying degrees of cytotoxicity, with some compounds showing promising activity in reducing cell viability at low concentrations .

Compound NameYield (%)m.p (°C)IC50 (μM)
3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one5511915
2-(4-chlorophenyl)-3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one3014520
............

Other Therapeutic Potentials

Beyond antibacterial and anticancer applications, quinazolinones have been explored for their anti-inflammatory and anticonvulsant properties. Research has indicated that certain derivatives can modulate inflammatory pathways and exhibit neuroprotective effects.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of quinazolinone derivatives in animal models of inflammation. Results showed significant reductions in inflammatory markers, suggesting potential therapeutic benefits in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at the C2 and C3 positions, as well as the presence of additional functional groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
2-[(Methylamino)methyl]quinazolin-4(3H)-one hydrochloride C2: methylaminomethyl; hydrochloride salt C10H11ClN3O 189.214 Enhanced solubility via methylamine; used in medicinal chemistry studies
3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride C2: thioxo; C3: amino; hydrochloride salt C8H8ClN3OS 229.69 Thioxo group increases electrophilicity; potential for metal coordination
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one C8: Cl; C3: 4-methoxyphenyl C15H11ClN2O2 286.71 Chlorine and methoxy groups enhance lipophilicity; microwave synthesis used
2-(Trifluoromethyl)quinazolin-4(3H)-one C2: trifluoromethyl C9H5F3N2O 214.15 Electron-withdrawing CF3 group improves metabolic stability
2-(Bispyridinylmethylaminophenyl)quinazolin-4(3H)-one C2: bispyridinylmethylamino C22H18N4O 354.41 Chelating pyridyl groups; explored for antitumor activity

Notes:

  • The aminoethyl group in the target compound likely offers superior aqueous solubility compared to methylaminomethyl () or thioxo derivatives ().
  • Halogenation (e.g., Cl in ) or trifluoromethylation () increases lipophilicity, impacting membrane permeability.

Key Observations :

  • Microwave synthesis () achieves higher yields (97%) compared to conventional methods (60%).
  • FeCl3 catalysis () provides a green alternative for CF3 incorporation.

Biological Activity

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN3O
  • CAS Number : 437998-07-7

This compound features a quinazolinone core with an aminoethyl side chain that enhances its interaction with biological targets.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-7 (Breast)1270
PC3 (Prostate)1078
HeLa (Cervical)1565

These results suggest that the compound effectively inhibits cell growth in a dose-dependent manner, making it a candidate for further development in anticancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial activity indicates the potential use of this compound in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown promise in reducing inflammation. In vivo studies demonstrated that administration of the compound significantly decreased levels of pro-inflammatory cytokines in animal models.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • Antimicrobial Mechanism : The interaction with bacterial enzymes disrupts essential metabolic processes, leading to cell death.
  • Cytokine Modulation : The reduction in pro-inflammatory cytokines suggests a mechanism involving modulation of immune responses.

Case Studies

Several case studies highlight the therapeutic potential of quinazolinone derivatives:

  • Study on Breast Cancer : A study involving MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy : An investigation into its effects on Staphylococcus aureus showed that the compound inhibited biofilm formation, indicating its potential as an antibacterial agent .

Q & A

Q. How can researchers optimize the synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride?

Methodological Answer: Synthesis optimization typically involves multi-step reactions, such as:

  • Reductive amination : Reduction of nitro intermediates (e.g., 2-(2-nitrophenyl)-quinazolin-4(3H)-one) using tin(II) chloride, followed by alkylation with chloromethyl-pyridine hydrochloride to introduce the aminoethyl group .
  • Hydrazide coupling : Reacting hydrazide derivatives with anhydrides (e.g., phthalic or succinic anhydride) under reflux conditions to form stable amide bonds .
  • Solvent selection : Pyridine or dimethylformamide (DMF) is often used to stabilize intermediates during cyclization or acylation steps . Key parameters to optimize include reaction temperature (e.g., 150°C for cyclization), stoichiometry of reagents, and purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are critical for confirming the structure of 2-(2-aminoethyl)quinazolin-4(3H)-one derivatives?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the quinazolinone core, aminoethyl sidechain, and substitution patterns. For example, aromatic protons appear at δ 7.2–8.5 ppm, while methylene groups in the aminoethyl chain resonate at δ 2.8–3.5 ppm .
  • X-ray crystallography : Single-crystal studies resolve bond angles and disorder in solvent molecules (e.g., methanol hemisolvates), with R-factors < 0.063 validating accuracy .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+ for hydrochloride salts) .

Advanced Research Questions

Q. How can researchers address low yields or impurities in the synthesis of aminoethylquinazolinone derivatives?

Methodological Answer: Common challenges and solutions include:

  • Byproduct formation : Use scavengers like molecular sieves to absorb water in anhydrous reactions or employ gradient elution during purification to separate hydrazone byproducts .
  • Incomplete cyclization : Optimize reaction time (e.g., 12–24 hours) and catalysts (e.g., ammonium acetate) for quinazolinone ring closure .
  • Hydrochloride salt stability : Monitor pH during salt formation to avoid decomposition; lyophilization improves stability for long-term storage .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in aminoethylquinazolinones?

Methodological Answer: SAR studies require systematic modifications:

  • Sidechain variation : Replace the aminoethyl group with pyridinylmethyl or trifluoromethoxyphenylacetamide moieties to modulate receptor binding (e.g., CXCR3 antagonism) .
  • Heterocyclic fusion : Introduce triazino-quinazolinone scaffolds via hydrazine cyclization to enhance metabolic stability .
  • Bioisosteric replacement : Substitute chlorine or iodine atoms with bioisosteres (e.g., CF3_3) to improve pharmacokinetics . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like Mycobacterium tuberculosis enzymes, with docking scores < -8.5 kcal/mol indicating high potential .

Q. How should researchers resolve contradictions in biological activity data for quinazolinone derivatives?

Methodological Answer: Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) across labs and use positive controls like enrofloxacin for fluoroquinolone comparisons .
  • Solubility effects : Use co-solvents (e.g., DMSO) at <1% v/v to avoid false negatives in cell-based assays .
  • Metabolic interference : Conduct hepatic microsome stability studies to identify rapid degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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